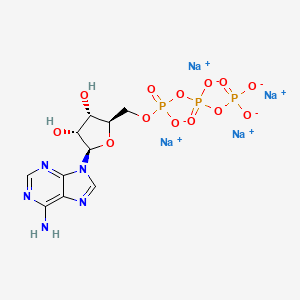

Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt is a nucleotide derivative that plays a crucial role in cellular energy transfer. It is commonly known for its involvement in various biochemical processes, including cellular respiration, muscle contraction, and active transport mechanisms. This compound is essential for the storage and transfer of energy within cells, making it a fundamental molecule in biochemistry and molecular biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt typically involves the phosphorylation of adenosine. The process can be carried out using chemical or enzymatic methods. One common chemical method involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt often employs microbial fermentation techniques. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation process is followed by extraction and purification steps, which may include ion exchange chromatography and crystallization to obtain the tetrasodium salt form.

Types of Reactions:

Hydrolysis: Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt can undergo hydrolysis to form adenosine diphosphate and inorganic phosphate. This reaction is catalyzed by enzymes such as ATPases.

Phosphorylation: It can act as a phosphoryl donor in various biochemical reactions, transferring its phosphate groups to other molecules.

Oxidation-Reduction: In cellular respiration, it participates in redox reactions where it is oxidized to adenosine diphosphate and then to adenosine monophosphate.

Common Reagents and Conditions:

Hydrolysis: Typically requires water and is often catalyzed by enzymes.

Phosphorylation: Requires specific kinases and substrates, often occurring under physiological conditions.

Oxidation-Reduction: Involves electron transport chain components and occurs in the mitochondria.

Major Products:

Hydrolysis: Adenosine diphosphate and inorganic phosphate.

Phosphorylation: Various phosphorylated intermediates depending on the substrate.

Oxidation-Reduction: Adenosine diphosphate, adenosine monophosphate, and energy in the form of adenosine triphosphate.

Applications De Recherche Scientifique

Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt is extensively used in scientific research due to its pivotal role in energy metabolism.

Chemistry:

- Used as a substrate in enzymatic assays to study kinase activity.

- Employed in the synthesis of nucleotide analogs for research purposes.

Biology:

- Essential in studies of cellular respiration and energy transfer.

- Used to investigate muscle contraction mechanisms and signal transduction pathways.

Medicine:

- Investigated for its potential therapeutic applications in treating conditions related to energy metabolism disorders.

- Used in diagnostic assays to measure cellular energy levels.

Industry:

- Utilized in the production of biopharmaceuticals.

- Applied in the development of biosensors for detecting adenosine triphosphate levels in various samples.

Mécanisme D'action

Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt exerts its effects primarily through its role as an energy carrier. It donates phosphate groups to various substrates in phosphorylation reactions, which are crucial for energy transfer and storage. The compound interacts with numerous molecular targets, including kinases, ATPases, and other enzymes involved in metabolic pathways. Its hydrolysis releases energy that drives various cellular processes, such as muscle contraction, active transport, and biosynthetic reactions.

Comparaison Avec Des Composés Similaires

Adenosine diphosphate (ADP): A lower-energy form that can be phosphorylated to form adenosine triphosphate.

Adenosine monophosphate (AMP): A further hydrolyzed form that participates in energy regulation.

Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer, particularly in protein synthesis and signal transduction.

Uniqueness: Adenosine 5’-(tetrahydrogen triphosphate), tetrasodium salt is unique due to its high-energy phosphate bonds, which are essential for driving endergonic reactions in cells. Its ability to act as a universal energy currency distinguishes it from other nucleotides, making it indispensable in both basic and applied sciences.

Activité Biologique

Adenosine 5'-(tetrahydrogen triphosphate), tetrasodium salt (commonly referred to as ATP) is a nucleotide that plays a crucial role in various biological processes. This compound is essential for energy transfer within cells and is involved in several metabolic pathways. Herein, we explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12N5Na4O13P3

- Molecular Weight : Approximately 491.15 g/mol

- Solubility : Highly soluble in water, allowing for easy incorporation into biological systems.

ATP acts primarily as an energy currency in cells, facilitating numerous biochemical reactions. Its biological activities include:

- Energy Transfer : ATP hydrolysis releases energy used for cellular processes such as muscle contraction, nerve impulse propagation, and biosynthesis.

- Signal Transduction : ATP functions as a signaling molecule, particularly in the activation of kinases and other enzymes involved in cellular signaling pathways.

- Regulation of Ion Channels : ATP modulates various ion channels, influencing cellular excitability and muscle contraction.

Biological Activities

- Cellular Metabolism : ATP is integral to metabolic pathways including glycolysis and the citric acid cycle. It provides the necessary energy for enzymatic reactions that synthesize macromolecules.

- Protein Phosphorylation : ATP serves as a phosphate donor in phosphorylation reactions, altering protein function and activity. This process is critical for regulating metabolic pathways and signal transduction.

- Apoptosis and Cell Death : ATP levels influence apoptotic pathways; depletion can trigger cell death mechanisms.

Case Studies

-

ATP in Cancer Therapy :

- A study demonstrated that manipulating ATP levels can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells. The research indicated that ATP depletion sensitizes tumor cells to treatment, suggesting potential therapeutic strategies that target ATP metabolism .

- Role in Neurodegenerative Diseases :

- Inflammatory Response Modulation :

Comparative Analysis with Other Nucleotides

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Adenosine 5'-triphosphate (ATP) | C10H12N5Na4O13P3 | Primary energy currency; involved in numerous cellular processes. |

| Guanosine 5'-triphosphate (GTP) | C10H12N5Na4O14P3 | Involved in protein synthesis and signal transduction. |

| Cytidine 5'-triphosphate (CTP) | C9H14N3Na3O13P3 | Essential for RNA synthesis; acts as a substrate for RNA polymerases. |

| Uridine 5'-triphosphate (UTP) | C9H12N2Na4O14P3 | Plays a role in carbohydrate metabolism and RNA synthesis. |

Propriétés

Numéro CAS |

606-67-7 |

|---|---|

Formule moléculaire |

C10H12N5Na4O13P3 |

Poids moléculaire |

595.11 g/mol |

Nom IUPAC |

tetrasodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H16N5O13P3.4Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 |

Clé InChI |

PZFIDIJKTNDKOV-KWIZKVQNSA-J |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.